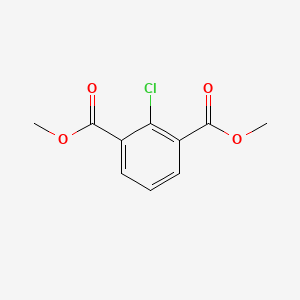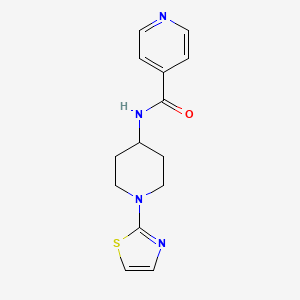
N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(thiazol-2-yl)piperidin-4-yl)isonicotinamide is a compound that falls within the category of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazolidine derivatives, oxadiazole derivatives, and isonicotinamide derivatives. These compounds are of interest due to their potential antibacterial properties and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several other steps to yield the final product . Similarly, the synthesis of 2-hydroxy phenyl thiazolidine-4-one derivatives starts with the formation of a Schiff base from isoniazid and 2-hydroxy benzaldehyde, which is then reacted with mercaptoacetic acid . These methods typically involve the use of spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry for structural confirmation.
Molecular Structure Analysis
The molecular structures of compounds in this category are characterized by the presence of heterocyclic rings such as thiazolidine, oxadiazole, and pyrazole, which are often substituted with various functional groups. The presence of these rings is crucial for the biological activity of the compounds. Spectroscopic methods like FT-IR, 1H NMR, and 13C NMR are employed to elucidate the structures of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensation reactions, and reactions involving the activation of carboxylic acid derivatives. For instance, the reaction of a Schiff base with mercaptoacetic acid to form thiazolidine derivatives , and the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine to form a pyrazole derivative , are indicative of the types of chemical reactions utilized in the synthesis of these complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined as part of the characterization process. This includes examining solubility, melting points, and stability. The physical parameters are important for understanding the behavior of these compounds under different conditions and can influence their biological activity and potential as pharmaceutical agents .
Relevant Case Studies
The papers provided do not detail specific case studies, but they do report on the antibacterial activity of the synthesized compounds. For instance, the thiazolidine derivatives showed good activity against Staphylococcus aureus and Escherichia coli , while the oxadiazole derivatives exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria . These findings suggest that compounds with similar structural features could be promising candidates for the development of new antibacterial agents.
作用机制
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, which would result in various molecular and cellular effects .
生化分析
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal and antibacterial
Molecular Mechanism
Thiazole derivatives have been reported to have a wide range of pharmacological activities, which suggests that they may interact with a variety of biomolecules and exert their effects through multiple mechanisms
属性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-1-5-15-6-2-11)17-12-3-8-18(9-4-12)14-16-7-10-20-14/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYAPJCSYAIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)
![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)
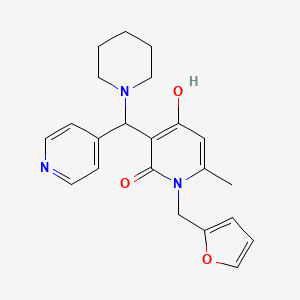
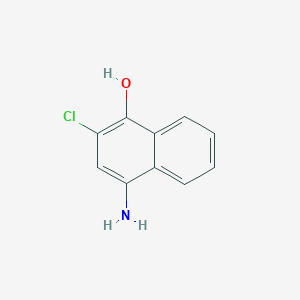
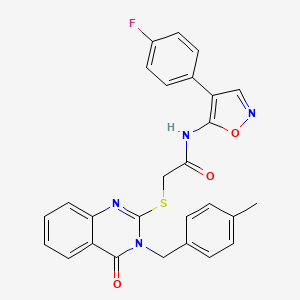

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)
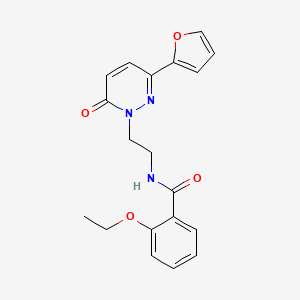
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)
